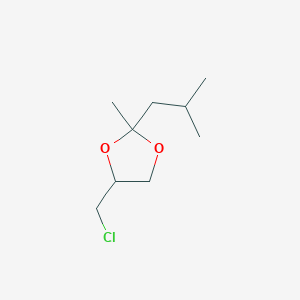

4-(Chloromethyl)-2-methyl-2-(2-methylpropyl)-1,3-dioxolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

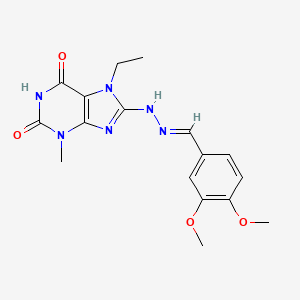

The molecular structure of this compound would be characterized by the presence of the dioxolane ring, along with the attached chloromethyl and 2-methylpropyl groups. The presence of these groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the chloromethyl group, which is a good leaving group, and the ether group in the dioxolane ring, which could potentially undergo reactions such as cleavage under acidic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloromethyl group could make the compound susceptible to nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

1. Kinetics of Hemiorthoesters Breakdown

Research by Capon and Dosunmu (1984) explored the kinetics of the breakdown of hemiorthoesters, including compounds like 1-hydroxy-2-chloromethyl-1,3-dioxolane. They found that chlorosubstituents in such compounds significantly influence the kinetics of their breakdown, providing valuable insights into the behavior of these substances under various conditions (Capon & Dosunmu, 1984).

2. Structural Analysis and Isomer Identification

Pethrick et al. (1969) conducted spectroscopic and acoustic studies on derivatives of 1,3-dioxolan-2-one, including the chloromethyl derivative. This study helped in identifying rotational isomers and understanding the structural dynamics of these compounds (Pethrick et al., 1969).

3. Synthesis and Bioactivity

Fu Shi-kai (2003) researched the synthesis and bioactivity of a compound involving 4-chloromethyl-1,3-dioxolane. This study highlighted the fungicidal activity and plant growth-promoting properties of the synthesized compound, suggesting potential applications in agriculture (Fu Shi-kai, 2003).

4. Exploration of Cholinomimetic and Cholinolytic Activity

Triggle and Belleau (1962) conducted a study to understand the chemical basis for cholinomimetic and cholinolytic activity, involving the synthesis of quaternary salts in the 1,3-dioxolane series. This research is significant in understanding the medical applications of these compounds (Triggle & Belleau, 1962).

5. Homolytic Addition in Organic Chemistry

Atavin et al. (1972) explored the homolytic addition of isopropyl alcohol to divinyl ethers of 1,1- and 1,2-diols, including compounds related to 4-(chloromethyl)-1,3-dioxolane. This study contributes to our understanding of organic synthesis processes (Atavin et al., 1972).

6. Chlorination Studies

Likhterov and Étlis (1986) investigated the chlorination of 1,3-dioxolan-4-ones, providing insights into the selective substitution reactions in organic chemistry, which is crucial for the synthesis of various chlorinated derivatives (Likhterov & Étlis, 1986).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(chloromethyl)-2-methyl-2-(2-methylpropyl)-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO2/c1-7(2)4-9(3)11-6-8(5-10)12-9/h7-8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIIELOLZIKGNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(OCC(O1)CCl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2611794.png)

![[[3-[1-(2-Chloropropanoyl)piperidin-4-yl]-1,2,4-oxadiazol-5-yl]-phenylmethyl] acetate](/img/structure/B2611797.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}pyridinium-1-olate](/img/structure/B2611800.png)

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2611801.png)

![N-(1-Cyanocyclobutyl)-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2611805.png)

![2-(difluoromethylsulfanyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2611806.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-[(3,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2611808.png)